Cas no 2138237-70-2 (2-ethyl-6-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]pyridine-3-carboxylic acid)
![2-ethyl-6-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]pyridine-3-carboxylic acid structure](https://ja.kuujia.com/scimg/cas/2138237-70-2x500.png)
2-ethyl-6-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]pyridine-3-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 2-ethyl-6-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]pyridine-3-carboxylic acid
- EN300-650264
- 2138237-70-2
-
- インチ: 1S/C24H22N2O4/c1-2-22-20(23(27)28)12-11-15(26-22)13-25-24(29)30-14-21-18-9-5-3-7-16(18)17-8-4-6-10-19(17)21/h3-12,21H,2,13-14H2,1H3,(H,25,29)(H,27,28)
- InChIKey: LLIMGACYAPVPHX-UHFFFAOYSA-N
- ほほえんだ: O(C(NCC1C=CC(C(=O)O)=C(CC)N=1)=O)CC1C2C=CC=CC=2C2=CC=CC=C12
計算された属性
- せいみつぶんしりょう: 402.15795719g/mol
- どういたいしつりょう: 402.15795719g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 30
- 回転可能化学結合数: 7
- 複雑さ: 590
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.9
- トポロジー分子極性表面積: 88.5Ų
2-ethyl-6-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]pyridine-3-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-650264-10.0g |
2-ethyl-6-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]pyridine-3-carboxylic acid |
2138237-70-2 | 95.0% | 10.0g |
$10018.0 | 2025-03-14 | |
Enamine | EN300-650264-1.0g |
2-ethyl-6-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]pyridine-3-carboxylic acid |
2138237-70-2 | 95.0% | 1.0g |
$2330.0 | 2025-03-14 | |
Enamine | EN300-650264-0.5g |
2-ethyl-6-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]pyridine-3-carboxylic acid |
2138237-70-2 | 95.0% | 0.5g |
$2236.0 | 2025-03-14 | |
Enamine | EN300-650264-5.0g |
2-ethyl-6-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]pyridine-3-carboxylic acid |
2138237-70-2 | 95.0% | 5.0g |
$6757.0 | 2025-03-14 | |
Enamine | EN300-650264-0.25g |
2-ethyl-6-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]pyridine-3-carboxylic acid |
2138237-70-2 | 95.0% | 0.25g |
$2143.0 | 2025-03-14 | |
Enamine | EN300-650264-0.05g |
2-ethyl-6-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]pyridine-3-carboxylic acid |
2138237-70-2 | 95.0% | 0.05g |
$1957.0 | 2025-03-14 | |
Enamine | EN300-650264-0.1g |
2-ethyl-6-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]pyridine-3-carboxylic acid |
2138237-70-2 | 95.0% | 0.1g |
$2050.0 | 2025-03-14 | |
Enamine | EN300-650264-2.5g |
2-ethyl-6-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]pyridine-3-carboxylic acid |
2138237-70-2 | 95.0% | 2.5g |
$4566.0 | 2025-03-14 |
2-ethyl-6-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]pyridine-3-carboxylic acid 関連文献
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Jiaxin Li,Jinkai Xu,Linbo Yan,Changsheng Lu,Hong Yan Dalton Trans., 2021,50, 8029-8035
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Thorsten Glaser,Ioannis Liratzis,Roland Fröhlich Dalton Trans., 2005, 2892-2898
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Tian Li,Dan-Dan Zhi,Zi-Hao Guo,Jin-Zhe Li,Yao Chen,Fan-Bin Meng Green Chem., 2022,24, 647-674
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Yuhang Guo,Zhihong Yang,Yan Cheng,Luyuan Pual Wang,Baoshan Zhang,Yue Zhao,Zhichuan J. Xu,Guangbin Ji J. Mater. Chem. C, 2017,5, 491-512
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Ying Jiang,Jianguo Mei,Michael F. Toney,Zhenan Bao Chem. Commun., 2012,48, 7286-7288
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Miae Park,Donghak Jang,Soon Young Kim,Jong-In Hong New J. Chem., 2012,36, 1145-1148
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Nai-Chia Chen,Po-Yi Huang,Chien-Chen Lai,Yi-Hung Liu,Yu Wang,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2007, 4122-4124
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R. Asadi,Z. Ouyang,M. M. Mohammd Nanoscale, 2015,7, 11379-11385
2-ethyl-6-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]pyridine-3-carboxylic acidに関する追加情報
Introduction to 2-ethyl-6-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]pyridine-3-carboxylic Acid (CAS No. 2138237-70-2)
2-ethyl-6-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]pyridine-3-carboxylic acid, identified by its CAS number 2138237-70-2, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical research and development. This compound belongs to a class of molecules that exhibit promising biological activities, making it a subject of intense study for potential therapeutic applications.
The molecular structure of 2-ethyl-6-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]pyridine-3-carboxylic acid is characterized by its intricate arrangement of functional groups, which includes a pyridine core, an ethyl substituent, and a complex amide moiety linked to a fluorenyl group. This structural complexity not only contributes to its unique chemical properties but also suggests a wide range of possible interactions with biological targets.
In recent years, there has been a growing interest in the development of novel compounds that can modulate biological pathways associated with various diseases. The fluorenyl moiety in this compound is particularly noteworthy, as it has been shown to enhance the binding affinity and selectivity of small molecules towards their targets. This feature makes 2-ethyl-6-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]pyridine-3-carboxylic acid a valuable scaffold for the design of next-generation pharmaceutical agents.
The amide group present in the molecule is another key feature that contributes to its biological activity. Amides are well-known for their ability to interact with proteins and enzymes, often serving as pharmacophores in drug design. The specific arrangement of atoms in the amide moiety of this compound suggests potential interactions with various biological targets, including enzymes and receptors involved in disease pathways.
Recent studies have highlighted the importance of understanding the structural and functional properties of such complex molecules. The use of computational methods, such as molecular docking and simulations, has been instrumental in elucidating the binding mechanisms of these compounds with their target proteins. These studies have provided valuable insights into how the structural features of 2-ethyl-6-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]pyridine-3-carboxylic acid influence its biological activity.
The synthesis of this compound involves multiple steps, each requiring careful optimization to ensure high yield and purity. The use of advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions, has been crucial in constructing the complex framework of the molecule. These synthetic strategies not only enhance the efficiency of the process but also allow for the introduction of various functional groups at specific positions within the molecule.
In terms of pharmacological activity, preliminary studies have shown that 2-ethyl-6-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]pyridine-3-carboxylic acid exhibits promising properties in modulating key biological pathways. For instance, it has been found to interact with enzymes involved in inflammation and pain signaling, suggesting potential applications in treating chronic inflammatory conditions. Additionally, its interaction with receptors involved in neurotransmission may make it a candidate for developing novel treatments for neurological disorders.
The development of new drugs is often accompanied by rigorous testing to evaluate their safety and efficacy. Preclinical studies are conducted to assess the pharmacokinetic properties, toxicity profiles, and therapeutic potential of candidate compounds. The results from these studies provide critical information for determining whether a compound is suitable for further development into a clinical drug.
The role of interdisciplinary research in advancing pharmaceutical science cannot be overstated. Collaboration between chemists, biologists, and pharmacologists has been essential in unraveling the complex interactions between small molecules and biological systems. The case of 2-ethyl-6-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]pyridine-3-carboxylic acid exemplifies how such collaborations can lead to significant breakthroughs in drug discovery.
The future prospects for this compound are promising, with ongoing research aimed at optimizing its pharmacological properties and exploring new therapeutic applications. Advances in synthetic chemistry and computational biology are expected to further enhance our understanding of how these complex molecules interact with biological targets. This knowledge will be crucial in designing more effective and targeted therapies for various diseases.
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